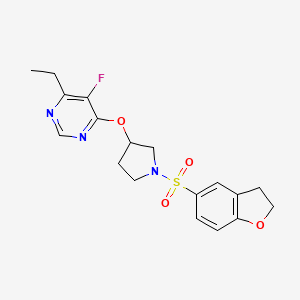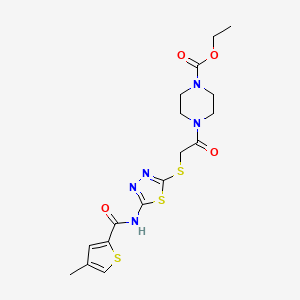
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis. A common synthetic route involves the formation of key intermediates such as 4-methylthiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. The process usually includes:
Formation of 4-methylthiophene-2-carboxamide: : This involves reacting 4-methylthiophene-2-carboxylic acid with suitable amines under dehydrating conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This involves cyclization reactions with appropriate thioamides.
Coupling Reactions: : Combining these intermediates with ethyl piperazine-1-carboxylate in the presence of condensing agents like EDCI/HOBt or DCC to yield the final product. Reaction conditions typically include anhydrous solvents, inert atmospheres, and controlled temperatures to optimize yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production often requires optimization of reaction conditions for cost-efficiency and safety. Methods include continuous flow synthesis, process optimization for reducing waste and energy consumption, and utilization of green chemistry principles to enhance sustainability.
化学反応の分析
Types of Reactions:
Oxidation: : The thiophene ring can undergo oxidation to produce sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups leads to alcohol derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, especially at the thiophene ring and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation Reagents: : Use of m-chloroperoxybenzoic acid (mCPBA) for sulfoxidation.
Reduction Reagents: : Employing lithium aluminium hydride (LiAlH4) for reducing carbonyl groups.
Substitution Reagents: : Use of strong bases such as sodium hydride (NaH) or acids like hydrochloric acid (HCl) under controlled temperatures.
Major Products:
Oxidized derivatives like sulfoxides and sulfones.
Reduced alcohol forms.
Substituted products with altered functional groups based on substitution sites.
科学的研究の応用
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate finds applications in various research fields:
Chemistry: : Used as a building block for complex molecular architectures and in the development of novel materials.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用機序
The mechanism of action often involves interaction with biological macromolecules. Potential mechanisms include:
Binding to Enzymes: : Inhibiting enzyme activity through interaction with active sites.
Interaction with DNA/RNA: : Affecting gene expression and cellular functions.
Pathways Involvement: : Modulating biochemical pathways that control cell proliferation, apoptosis, or metabolic processes.
類似化合物との比較
Ethyl 4-(2-acetylthioacetyl)piperazine-1-carboxylate
4-(2-amino-1,3,4-thiadiazol-2-ylthio)acetyl)piperazine-1-carboxylate
Uniqueness:
Ethyl 4-(2-((5-(4-methylthiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is distinguished by its combined functionalities of a thiophene carboxamide, thiadiazole thioether, and piperazine carboxylate. This combination confers unique reactivity patterns and diverse application potential compared to its analogs.
By balancing detailed scientific insight with conversational clarity, the compound this compound stands out as a versatile and promising molecule in multiple research and industrial domains.
特性
IUPAC Name |
ethyl 4-[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S3/c1-3-26-17(25)22-6-4-21(5-7-22)13(23)10-28-16-20-19-15(29-16)18-14(24)12-8-11(2)9-27-12/h8-9H,3-7,10H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJVAIKDSNFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2735419.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpyrimidin-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2735421.png)
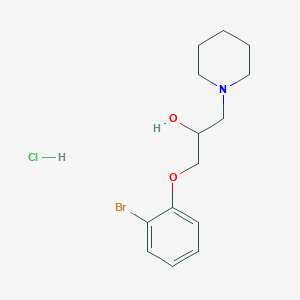
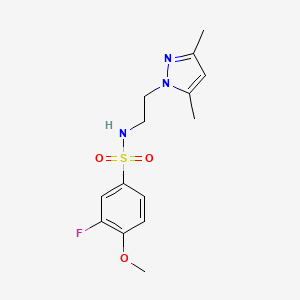
![2-(Methylsulfanyl)-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2735424.png)
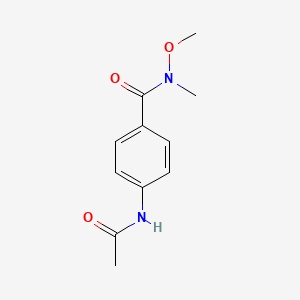
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine](/img/structure/B2735432.png)
![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)
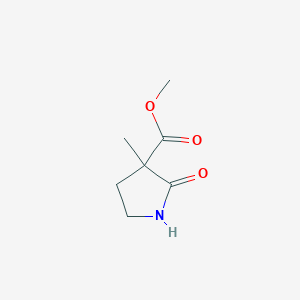
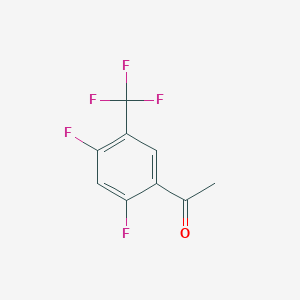
![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)
